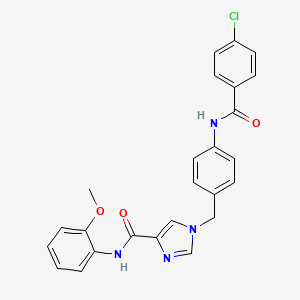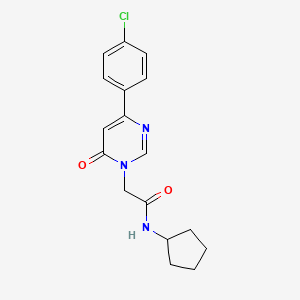![molecular formula C19H15ClN2O2S B2628320 7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902938-87-8](/img/structure/B2628320.png)
7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromeno[2,3-d]pyrimidine, which is a type of heterocyclic compound . These compounds often exhibit various biological activities and are of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a pyrimidine ring fused with a chromene ring . The exact structure would depend on the positions and types of the substituents.Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, pyrrolo[2,3-d]pyrimidines are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact molecular structure. Factors that could influence these properties include the types and positions of the substituents on the rings .Aplicaciones Científicas De Investigación
Chemical Sensing Applications
A study explored the synthesis of chromeno[d]pyrimidine derivatives as colorimetric chemosensors for detecting Hg2+ ions. The chemosensor exhibited excellent sensitivity towards Hg2+ ions, showing a color change from white to light pink in ethanol solution, indicating its potential for environmental monitoring and safety assessments (Jamasbi et al., 2021).
Antimicrobial and Antitubercular Activity
Several studies have synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antimicrobial and antitubercular activities. These derivatives showed pronounced activity against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Kamdar et al., 2011). Further research confirmed that related chromene derivatives also exhibited significant antibacterial activities, underscoring their utility in developing new antimicrobial treatments (Okasha et al., 2016).
Anticancer Potential
Research into chromene derivatives, including those related to the specified compound, has demonstrated their potential as leads for anticancer drugs. Molecular modeling and docking studies suggest that certain stereoisomers may act as DNA intercalators, offering a promising avenue for the development of new anticancer therapies (Santana et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-23-14-5-3-4-11(9-14)17-21-18-15(19(25)22-17)10-12-8-13(20)6-7-16(12)24-18/h3-9H,2,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRJDTVYBRTKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



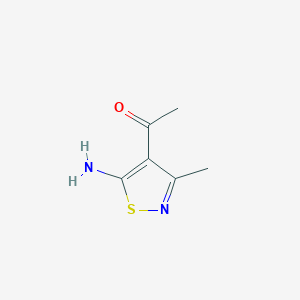
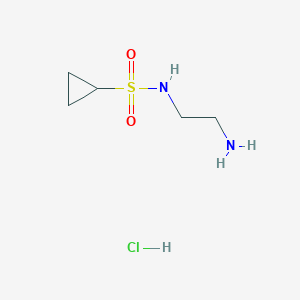
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
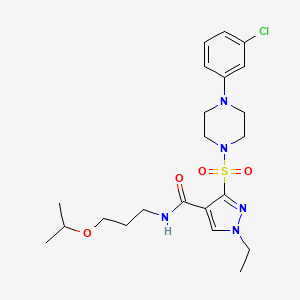
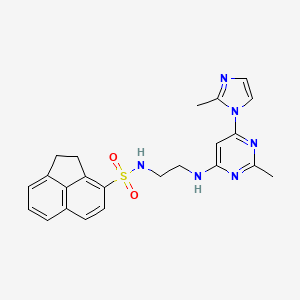
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)
